2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzenesulfonyl group and a pyrimidine ring substituted with N,N,6-trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-chlorobenzenesulfonyl group. This can be achieved by reacting piperazine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from 2,4,6-trimethylpyrimidine. This intermediate is then functionalized to introduce the amine group.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole
Uniqueness
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the combination of the piperazine and pyrimidine rings
Properties
Molecular Formula |
C17H22ClN5O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22ClN5O2S/c1-13-11-16(21(2)3)20-17(19-13)22-7-9-23(10-8-22)26(24,25)15-6-4-5-14(18)12-15/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
OZJHMACOYZPCAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)N(C)C |
Origin of Product |
United States |
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